Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate is a complex organic compound with the molecular formula C26H21ClN4O4 and a molecular weight of 488.935 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a chlorobenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the research .
Comparison with Similar Compounds
Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate can be compared with similar compounds such as:
Methyl 4-((E)-{[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.
Other pyrazole derivatives:
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C26H21ClN4O4 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-26(33)19-8-6-17(7-9-19)15-28-31-25(32)24-14-23(29-30-24)18-10-12-21(13-11-18)35-16-20-4-2-3-5-22(20)27/h2-15H,16H2,1H3,(H,29,30)(H,31,32)/b28-15+ |
InChI Key |
DJRMLBZIHHHUQC-RWPZCVJISA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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